molecular formula C12H9ClN2O3 B1423638 Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate CAS No. 1159822-80-6

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate

Cat. No.: B1423638
CAS No.: 1159822-80-6
M. Wt: 264.66 g/mol
InChI Key: GCBMVEVLKOCOQC-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate is a chemical compound with the molecular formula C12H9ClN2O3 and a molecular weight of 264.66 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate typically involves the reaction of 2-hydroxybenzoic acid methyl ester with 4-chloropyrimidine. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group on the pyrimidine ring.

    Oxidation and Reduction Reactions: The benzoate moiety can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative.

Scientific Research Applications

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate involves its interaction with specific molecular targets and pathways. The chloro group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives with potential biological activities. The benzoate moiety can also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Methyl 2-(4-chloropyrimidin-2-yloxy)benzoate can be compared with other similar compounds, such as:

    Methyl 2-(4-fluoropyrimidin-2-yloxy)benzoate: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.

    Methyl 2-(4-bromopyrimidin-2-yloxy)benzoate: The presence of a bromine atom can lead to different chemical and biological properties.

Properties

IUPAC Name

methyl 2-(4-chloropyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O3/c1-17-11(16)8-4-2-3-5-9(8)18-12-14-7-6-10(13)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBMVEVLKOCOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695145
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159822-80-6
Record name Methyl 2-[(4-chloropyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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